![molecular formula C13H12INO3S B305149 3-iodo-4-methoxy-N-phenylbenzenesulfonamide](/img/structure/B305149.png)
3-iodo-4-methoxy-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodo-4-methoxy-N-phenylbenzenesulfonamide is a chemical compound that has shown promising results in scientific research applications. This compound is commonly used in the field of medicinal chemistry due to its unique properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-iodo-4-methoxy-N-phenylbenzenesulfonamide involves the inhibition of specific enzymes involved in various biological processes. This compound has been shown to target enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in cancer cell proliferation and neurodegenerative diseases, respectively.
Biochemical and Physiological Effects:
3-iodo-4-methoxy-N-phenylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's and Parkinson's disease research, this compound has been shown to have neuroprotective properties, which may help prevent the progression of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-iodo-4-methoxy-N-phenylbenzenesulfonamide in lab experiments is its unique properties and potential therapeutic applications. However, one of the main limitations of using this compound is its low solubility in water, which may affect its bioavailability and effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 3-iodo-4-methoxy-N-phenylbenzenesulfonamide. One potential direction is the optimization of the synthesis method to increase the yield and purity of this compound. Another potential direction is the development of new formulations and delivery methods to improve the bioavailability and effectiveness of this compound. Additionally, further research is needed to fully understand the mechanism of action and potential therapeutic applications of 3-iodo-4-methoxy-N-phenylbenzenesulfonamide.
In conclusion, 3-iodo-4-methoxy-N-phenylbenzenesulfonamide is a chemical compound that has shown promising results in scientific research applications. This compound has potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of 3-iodo-4-methoxy-N-phenylbenzenesulfonamide is a complex process that involves several steps. The first step is the preparation of 3-iodo-4-methoxybenzenesulfonyl chloride, which is then reacted with aniline to produce 3-iodo-4-methoxy-N-phenylbenzenesulfonamide. The overall yield of this synthesis method is approximately 45%.
Wissenschaftliche Forschungsanwendungen
3-iodo-4-methoxy-N-phenylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-iodo-4-methoxy-N-phenylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In Alzheimer's and Parkinson's disease research, this compound has been shown to have neuroprotective properties, which may help prevent the progression of these diseases.
Eigenschaften
Produktname |
3-iodo-4-methoxy-N-phenylbenzenesulfonamide |
---|---|
Molekularformel |
C13H12INO3S |
Molekulargewicht |
389.21 g/mol |
IUPAC-Name |
3-iodo-4-methoxy-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H12INO3S/c1-18-13-8-7-11(9-12(13)14)19(16,17)15-10-5-3-2-4-6-10/h2-9,15H,1H3 |
InChI-Schlüssel |
XJIRGEQWIUKFPP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)I |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.